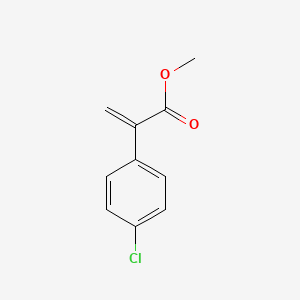

Methyl 2-(4-chlorophenyl)acrylate

Description

Organic Synthesis

In the realm of organic synthesis, substituted acrylates are valuable building blocks. The presence of the α,β-unsaturated carbonyl moiety allows for a variety of chemical reactions. For instance, the synthesis of related chiral acrylamides, which are precursors to more complex molecules, has been achieved through condensation reactions involving acryloyl chlorides. mdpi.com This suggests that methyl 2-(4-chlorophenyl)acrylate could similarly participate in a range of synthetic transformations, including Michael additions and cycloadditions, to generate a diverse array of functionalized compounds. The chloro- and methyl ester functional groups also offer sites for further chemical modification.

Polymer Science

In polymer science, acrylate (B77674) monomers are fundamental to the production of a wide range of materials with diverse properties. researchgate.net The polymerization of acrylate esters can be achieved through various methods, including free-radical and controlled radical polymerization techniques. rsc.org The properties of the resulting polymers are highly dependent on the nature of the ester group. The introduction of a 4-chlorophenyl group into the acrylate structure is expected to impart specific characteristics to the corresponding polymer, poly(this compound). For instance, the presence of the aromatic ring can enhance the thermal stability and modify the refractive index of the material. Research on related compounds like 4-chlorophenyl acrylate has shown its use as a comonomer to produce materials with specific properties. For example, 4-chlorophenyl acrylate is a chemically stable liquid acrylic monomer with a higher refractive index than many other acrylate esters. specialchem.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-chlorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWLCWXTWGETFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 4 Chlorophenyl Acrylate and Its Precursors

Direct Esterification Routes

The synthesis of Methyl 2-(4-chlorophenyl)acrylate can be achieved through direct esterification, a fundamental and widely used method for producing esters. This approach typically involves the reaction of the corresponding carboxylic acid, 2-(4-chlorophenyl)acrylic acid, with methanol (B129727). The reaction is generally catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is driven to completion by removing the water formed during the reaction, often through azeotropic distillation. This method is a direct application of the classic Fischer-Speier esterification principle.

Another related technique is transesterification, where an existing ester of 2-(4-chlorophenyl)acrylic acid (e.g., an ethyl or benzyl (B1604629) ester) is reacted with a large excess of methanol in the presence of an acid or base catalyst. researchgate.net The equilibrium is shifted towards the formation of the desired methyl ester by the high concentration of methanol. While effective, both direct esterification and transesterification are contingent on the prior availability of 2-(4-chlorophenyl)acrylic acid or one of its other esters.

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. sci-hub.se While specific MCRs for the direct synthesis of this compound are not extensively documented in the reviewed literature, the principles of MCRs can be applied. For instance, a Passerini three-component reaction has been utilized to prepare functionalized methacrylate (B99206) monomers by reacting a carboxylic acid, an aldehyde, and an isocyanide. rsc.org A hypothetical MCR for a related structure could involve the condensation of 4-chlorobenzaldehyde (B46862), a suitable C2-synthon, and a source of the methoxycarbonyl group under catalytic conditions. Such strategies are prized for their efficiency, reduction in waste, and simplification of synthetic procedures by minimizing intermediate isolation steps. sci-hub.se

Strategies from Substituted Acrylic Acid Intermediates

A common and reliable strategy for synthesizing this compound involves a two-step process: first, the synthesis of the precursor acid, followed by its esterification.

Synthesis of 2-(4-chlorophenyl)acrylic acid

The precursor, 2-(4-chlorophenyl)acrylic acid, is readily synthesized via the Knoevenagel-Doebner condensation. This reaction involves the condensation of 4-chlorobenzaldehyde with malonic acid. The reaction is typically carried out in a basic solvent like pyridine, which acts as both the solvent and the catalyst, and is heated to drive the reaction to completion. A 2010 study reported refluxing 4-chlorobenzaldehyde and malonic acid in ethanol (B145695) with a catalytic amount of pyridine, achieving an 86% yield of 3-(4-chlorophenyl)acrylic acid. wikipedia.org

Table 1: Synthesis of 2-(4-chlorophenyl)acrylic acid via Knoevenagel-Doebner Condensation

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Yield | Reference |

| 4-chlorobenzaldehyde | Malonic acid | Pyridine/Ethanol | Reflux, 24h | 86% | wikipedia.org |

Conversion of 2-(4-chlorophenyl)acrylic acid to this compound

Once 2-(4-chlorophenyl)acrylic acid is obtained, it can be converted to its corresponding methyl ester through standard acid-catalyzed esterification, as described in Section 2.1. The acrylic acid is dissolved in an excess of methanol, and a catalytic amount of a strong acid like sulfuric acid is added. The mixture is typically heated under reflux. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the crude product is purified, often through distillation or column chromatography, to yield pure this compound. researchgate.net

Approaches Involving Oxazolone (B7731731) Intermediates

Oxazolones, specifically azlactones, are versatile intermediates in the synthesis of amino acids and other related compounds. The Erlenmeyer-Plöchl reaction is a classic method for preparing these heterocycles. uwindsor.ca This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aromatic aldehyde in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). sci-hub.seuwindsor.ca

For the synthesis of a relevant precursor, 4-chlorobenzaldehyde can be reacted with hippuric acid to form (Z)-4-(4-chlorobenzylidene)-2-phenyloxazol-5(4H)-one. researchgate.net This azlactone intermediate contains the required 4-chlorophenyl and acrylate-like backbone.

The conversion of this oxazolone to this compound is a multi-step process. Typically, the oxazolone ring is opened via alcoholysis or hydrolysis. For example, reacting the azlactone with methanol would yield the methyl ester of α-benzamido-2-(4-chlorophenyl)acrylic acid. Subsequent removal of the benzamido group (—NHCOPh) is required to obtain the final target product. This cleavage can be challenging and may require harsh conditions, making this route less direct than others for synthesizing simple acrylates, as it is primarily designed for the synthesis of α-amino acids. uwindsor.ca

Catalytic Synthetic Protocols

Modern organic synthesis heavily relies on catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, to form carbon-carbon bonds with high efficiency and selectivity.

A prominent method for synthesizing α,β-unsaturated esters is the Mizoroki-Heck reaction. nih.gov This palladium-catalyzed reaction couples an aryl halide with an alkene. To produce this compound, this reaction would involve the coupling of an aryl halide, such as 4-bromo- or 4-iodochlorobenzene, with methyl acrylate (B77674). The reaction is typically performed in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd/C, or more sophisticated Pd-NHC complexes), a base (e.g., K₂CO₃, Et₃N), and often a phosphine (B1218219) ligand or phase-transfer agent in a suitable solvent like DMF or NMP at elevated temperatures. nih.govarkat-usa.org The reaction generally exhibits high stereoselectivity, favoring the formation of the trans (E)-isomer. nih.gov

Table 2: Typical Conditions for Mizoroki-Heck Reaction

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temperature | Reference |

| 4-Iodochlorobenzene | Methyl acrylate | Pd/C | Et₃N / Na₂CO₃ | NMP | 100-140 °C | arkat-usa.org |

| 4-Bromochlorobenzene | Methyl acrylate | Pd-NHC complex | K₂CO₃ | DMF | 100 °C | General Procedure |

Another powerful catalytic tool is the Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide. A potential Suzuki route to this compound could involve the reaction of 4-chlorophenylboronic acid with a haloacrylate, such as methyl 2-bromoacrylate, using a palladium catalyst and a base. This approach allows for the formation of the key C-C bond under relatively mild conditions and with a high tolerance for various functional groups.

Transition Metal-Catalyzed Transformations

The synthesis of this compound can be effectively achieved through various transition metal-catalyzed cross-coupling reactions. These methods are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. Palladium-catalyzed reactions, in particular, are widely employed for the arylation of alkenes.

The Heck reaction represents a primary method for this transformation. It involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve the coupling of an aryl halide, such as 4-chloroiodobenzene, 4-chlorobromobenzene, or 4-chlorophenyl triflate, with methyl acrylate. The reaction is typically catalyzed by palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) in the presence of a base like triethylamine (B128534) or potassium carbonate. wikipedia.org The general catalytic cycle proceeds via an oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the acrylate and subsequent β-hydride elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org While aryl iodides and bromides are common substrates, the use of aryl chlorides is also possible, often requiring more specialized catalyst systems with bulky, electron-rich phosphine ligands to facilitate the challenging oxidative addition step. libretexts.orgmdpi.com

Another significant transition metal-catalyzed approach is the Suzuki coupling . This reaction typically involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. libretexts.orgwikipedia.org To synthesize this compound via this method, one could envision a reaction between 4-chlorophenylboronic acid and a suitable acrylate derivative bearing a leaving group, although the direct coupling with methyl acrylate itself is less conventional for this reaction type. The Suzuki reaction is valued for the mild reaction conditions and the low toxicity of the boron-containing reagents. organic-chemistry.org The catalytic cycle is similar to the Heck reaction, involving oxidative addition, transmetalation (where the organic group is transferred from boron to palladium), and reductive elimination. libretexts.org

The Stille reaction offers another pathway, coupling an organotin compound with an organohalide. wikipedia.orgorganic-chemistry.org In this context, (4-chlorophenyl)tributylstannane could be reacted with a derivative of methyl acrylate. The Stille reaction is known for its tolerance of a wide variety of functional groups. However, a significant drawback is the toxicity and difficulty in removing the tin byproducts. organic-chemistry.org

Below is a table summarizing the key components for these transition metal-catalyzed reactions.

| Reaction | Aryl Partner | Alkene/Acrylate Partner | Catalyst System (Example) | Base (Example) |

| Heck Reaction | 4-Chloroiodobenzene | Methyl acrylate | Pd(OAc)₂, PPh₃ | Triethylamine (Et₃N) |

| Suzuki Coupling | 4-Chlorophenylboronic acid | Methyl 2-bromoacrylate | Pd(PPh₃)₄ | Sodium carbonate (Na₂CO₃) |

| Stille Reaction | (4-Chlorophenyl)tributylstannane | Methyl 2-bromoacrylate | PdCl₂(PPh₃)₂ | - |

Organocatalytic Approaches (e.g., Morita-Baylis-Hillman Adducts)

Organocatalysis provides a metal-free alternative for the synthesis of functionalized molecules. The Morita-Baylis-Hillman (MBH) reaction is a prominent organocatalytic method for forming a carbon-carbon bond between an aldehyde and an activated alkene, catalyzed by a nucleophilic catalyst such as a tertiary amine or phosphine. organic-chemistry.orgwikipedia.org This reaction is highly atom-economical and produces densely functionalized molecules. wikipedia.org

To synthesize a precursor for this compound, the MBH reaction would involve the coupling of 4-chlorobenzaldehyde with methyl acrylate. The most commonly used catalyst for this transformation is 1,4-diazabicyclo[2.2.2]octane (DABCO). wikipedia.org The reaction mechanism begins with the Michael addition of the nucleophilic catalyst (e.g., DABCO) to methyl acrylate, forming a zwitterionic enolate intermediate. This enolate then adds to the carbonyl group of 4-chlorobenzaldehyde in an aldol-type reaction. Subsequent proton transfer and elimination of the catalyst yield the final product, methyl 2-[hydroxy(4-chlorophenyl)methyl]acrylate, which is known as the MBH adduct. organic-chemistry.org This adduct can then be further processed, for instance through dehydration, to yield the target compound, this compound.

A key challenge of the MBH reaction is its often slow reaction rate, with reactions sometimes requiring several days to reach completion. wikipedia.org Research has explored various catalysts and conditions to accelerate the reaction. Besides DABCO, other nucleophiles like 4-dimethylaminopyridine (B28879) (DMAP) and triphenylphosphine (B44618) (PPh₃) have been employed. wikipedia.orgorganic-chemistry.org The choice of solvent can also influence the reaction rate, with protic solvents sometimes accelerating the proton transfer steps. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| 4-Chlorobenzaldehyde | Methyl Acrylate | DABCO | Morita-Baylis-Hillman Adduct |

| 4-Chlorobenzaldehyde | Methyl Acrylate | Triphenylphosphine (PPh₃) | Morita-Baylis-Hillman Adduct |

Stereoselective and Enantioselective Synthesis

The creation of specific stereoisomers is a critical aspect of modern chemical synthesis, particularly for applications in pharmaceuticals and materials science. The synthesis of this compound and its precursors can be controlled to favor specific stereochemical outcomes through stereoselective and enantioselective strategies.

A significant focus in this area has been the development of asymmetric Morita-Baylis-Hillman reactions . Since the reaction of 4-chlorobenzaldehyde with methyl acrylate creates a new stereocenter in the MBH adduct, controlling its absolute configuration is highly desirable. This can be achieved by using chiral catalysts. Chiral tertiary amines, often derived from natural alkaloids like cinchona alkaloids, can serve as effective organocatalysts to induce enantioselectivity. organic-chemistry.org These chiral catalysts create a chiral environment during the C-C bond-forming step, leading to a preference for one enantiomer over the other.

Another approach involves the use of chiral auxiliaries . A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction. In the context of synthesizing a chiral precursor to this compound, the acrylate moiety itself can be modified with a chiral alcohol to form a chiral acrylate ester. This chiral ester would then be reacted with 4-chlorobenzaldehyde in an MBH reaction. The steric and electronic properties of the chiral auxiliary would direct the attack of the enolate onto the aldehyde from a specific face, resulting in a diastereoselective reaction. After the reaction, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product.

Diastereoselective strategies can also be employed, as seen in the synthesis of chiral oxazolidines from (R)-(−)-2-phenylglycinol and acryloyl chlorides. wikipedia.org The subsequent reaction with methyl propiolate, catalyzed by DABCO, proceeds with a diastereomeric ratio of around 70:30, demonstrating a degree of stereocontrol in the formation of new stereocenters. organic-chemistry.org

| Strategy | Method | Key Component | Outcome |

| Enantioselective | Asymmetric Morita-Baylis-Hillman Reaction | Chiral amine or phosphine catalyst | Enantiomerically enriched MBH adduct |

| Diastereoselective | Chiral Auxiliary Approach | Acrylate ester derived from a chiral alcohol | Diastereomerically enriched product |

Chemical Reactivity and Mechanistic Investigations of Methyl 2 4 Chlorophenyl Acrylate

Polymerization Dynamics and Kinetics

The polymerization of methyl 2-(4-chlorophenyl)acrylate can proceed through various mechanisms, with radical polymerization being a common and extensively studied pathway for acrylate (B77674) monomers. The kinetics and stereochemical outcome of these polymerizations are highly dependent on the reaction conditions and the nature of the initiating species.

Radical Polymerization Mechanisms

The radical polymerization of acrylates like this compound typically involves three key steps: initiation, propagation, and termination. Initiation is achieved using a radical initiator, which upon decomposition generates free radicals that add to the double bond of the monomer, creating a new radical species. This new radical then propagates by adding to subsequent monomer units in a chain reaction. Termination occurs when two growing polymer chains combine or disproportionate. nih.gov

Controlled or "living" radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have been successfully applied to methyl methacrylate (B99206) (MMA) and other acrylates, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity. cmu.edu These methods rely on a reversible equilibrium between active propagating radicals and dormant species. It is conceivable that similar controlled polymerization of this compound could be achieved using appropriate catalytic systems.

Stereospecificity in Polymerization

The stereochemistry of the resulting polymer is a critical aspect of polymerization. For α-substituted acrylates, anionic polymerization at low temperatures is often employed to achieve stereospecific polymers. The stereoregularity (isotactic, syndiotactic, or atactic) is influenced by the solvent, temperature, and the nature of the counter-ion and any coordinating ligands.

For instance, the anionic polymerization of methyl α-phenylacrylate with n-butyllithium in toluene (B28343) at -78°C has been shown to produce a polymer rich in isotactic triads. scispace.com As the polymerization temperature increases, the isotacticity tends to decrease. In polar solvents like THF, the polymerization of methyl α-phenylacrylate often results in a more random or atactic polymer. scispace.com The stereospecificity in the polymerization of other α-substituted acrylates, such as α-(menthoxymethyl)acrylate, has also been demonstrated to be highly dependent on the polymerization method, with anionic polymerization yielding polymers with higher stereoregularity compared to radical polymerization. nih.gov Given these precedents, it is plausible that the anionic polymerization of this compound under carefully controlled conditions could lead to the formation of stereoregular polymers.

Copolymerization Behavior with Other Monomers

Copolymerization is a versatile method to tailor the properties of polymers. The reactivity ratios of the comonomers determine the composition and sequence distribution of the resulting copolymer. While specific reactivity ratios for the copolymerization of this compound are not documented, data from analogous systems provide valuable insights.

The copolymerization of styrene (B11656) (St) and methyl methacrylate (MMA) is a well-studied system. The reactivity ratios for this pair can vary depending on the polymerization conditions and the method of determination. For example, in free radical copolymerization, typical values are around rSt = 0.52 and rMMA = 0.46, indicating a tendency towards random copolymerization. rdd.edu.iqresearchgate.netnih.gov In another study, the reactivity ratios for the copolymerization of 4-cyanophenyl acrylate (CPA) with MMA were determined, with values of rCPA = 0.535 and rMMA = 0.632 (Fineman-Ross method), also suggesting a random incorporation of the monomers. researchgate.net

Given the structural similarities, it is anticipated that this compound would exhibit reactivity ratios in a similar range when copolymerized with common monomers like styrene and methyl methacrylate, leading to the formation of random copolymers. The table below presents hypothetical reactivity ratios for this compound (M1) with styrene (M2) and methyl methacrylate (M2), based on the behavior of similar acrylate monomers.

| Comonomer (M2) | r1 (this compound) | r2 | r1 * r2 | Copolymer Type (Predicted) |

|---|---|---|---|---|

| Styrene | ~0.5 - 0.7 | ~0.4 - 0.6 | ~0.2 - 0.42 | Random |

| Methyl Methacrylate | ~0.6 - 0.8 | ~0.5 - 0.7 | ~0.3 - 0.56 | Random |

[4+2] Cycloaddition Reactions (Diels-Alder)

This compound, with its electron-deficient double bond, is expected to be a competent dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. These reactions are powerful tools for the construction of six-membered rings with a high degree of stereochemical control.

Regioselectivity and Stereochemical Control

In the Diels-Alder reaction of an unsymmetrical dienophile like this compound with an unsymmetrical diene, the regioselectivity is governed by the electronic properties of the substituents on both reactants. The general rule is that the reaction proceeds to form the "ortho" or "para" adduct, where the electron-donating group on the diene and the electron-withdrawing group on the dienophile have a 1,2- or 1,4-relationship in the resulting cyclohexene (B86901) ring. masterorganicchemistry.com The 4-chlorophenyl group is electron-withdrawing, as is the methyl acrylate functionality, which will influence the polarization of the double bond and thus the regiochemical outcome.

The stereochemistry of the Diels-Alder reaction is controlled by the "endo rule," which states that the dienophile's substituents with π-systems prefer to be oriented towards the developing double bond of the diene in the transition state, leading to the formation of the endo adduct as the major kinetic product. masterorganicchemistry.com However, the exo adduct is often the thermodynamically more stable product. The endo/exo selectivity can be influenced by steric factors and the reaction conditions. For example, the reaction of cyclopentadiene (B3395910) with methyl acrylate typically yields a mixture of endo and exo products, with the endo isomer being favored under kinetic control. sciforum.netresearchgate.net

Substituent Effects on Cycloaddition Pathways

The substituents on both the diene and the dienophile play a crucial role in the rate and selectivity of the Diels-Alder reaction. The electron-withdrawing nature of the 4-chlorophenyl group in this compound enhances its reactivity as a dienophile towards electron-rich dienes.

Lewis acids are known to catalyze Diels-Alder reactions by coordinating to the carbonyl oxygen of the dienophile, which further lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction and often increasing the endo selectivity. nih.govnih.govresearchgate.net It is highly probable that the Diels-Alder reaction of this compound would be significantly accelerated and its stereoselectivity enhanced in the presence of a Lewis acid catalyst.

The following table provides hypothetical data for the Diels-Alder reaction of this compound with cyclopentadiene, based on known reactions of similar acrylates.

| Diene | Reaction Conditions | Major Product (Predicted) | Endo/Exo Ratio (Predicted) | Yield (Predicted) |

|---|---|---|---|---|

| Cyclopentadiene | Thermal (e.g., 180°C) | Methyl 3-(4-chlorophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate | ~3:1 to 4:1 | Moderate to Good |

| Cyclopentadiene | Lewis Acid (e.g., AlCl3), low temp. | Methyl 3-(4-chlorophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate | >10:1 | Good to Excellent |

Conjugate (Michael) Addition Reactions

The Michael addition, or conjugate addition, is a fundamental reaction for α,β-unsaturated carbonyl compounds like this compound. masterorganicchemistry.com In this reaction, a nucleophile adds to the β-carbon of the acrylate, driven by the electrophilic nature of this position, which is activated by the conjugated ester group. masterorganicchemistry.com The general mechanism involves the attack of the nucleophile to form a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final 1,4-adduct. masterorganicchemistry.com

Nucleophilic Addition with Various Substrates

A wide array of nucleophiles can participate in conjugate addition with activated alkenes. masterorganicchemistry.com For substrates like this compound, common nucleophiles include soft nucleophiles such as amines, thiols, and carbanions (e.g., enolates).

Aza-Michael Addition (Amines): The addition of primary or secondary amines to the acrylate backbone is a common method for synthesizing β-amino esters. Research on similar acrylates, such as methyl acrylate, shows that these reactions can be performed under various conditions, including microwave irradiation to accelerate the process and improve yields. nih.gov For instance, the reaction of benzylamine (B48309) with methyl acrylate can lead to both the single addition product and a double addition product where the secondary amine formed reacts with a second molecule of the acrylate. nih.gov

Thia-Michael Addition (Thiols): Thiols are highly effective nucleophiles for conjugate additions to acrylates. nsf.gov The resulting thioether products are valuable in various chemical and materials science applications. The reaction is often rapid and proceeds with high efficiency. nsf.gov Computational studies on the addition of methanethiol (B179389) to various Michael acceptors have provided insight into the thermodynamics and kinetics of this process, indicating that the thiolate anion is the reactive species. nih.gov The steric and electronic properties of the thiol can affect the reaction rates and conversions. nsf.gov

Carbon-Based Nucleophiles: Enolates derived from active methylene (B1212753) compounds, such as malonates or α-cyano ketones, are classic Michael donors. researchgate.net A study on the enantioselective Michael addition of α-aryl α-cyano ketones to 4-bromophenyl acrylate, a close structural analog of this compound, highlights the utility of this transformation for creating all-carbon quaternary stereocenters. researchgate.net

Catalytic Enhancements in Michael Additions

The efficiency and selectivity of Michael additions can be significantly improved through catalysis. Various catalysts, including bases, acids, and organocatalysts, are employed.

Base Catalysis: Simple bases like alkali hydroxides or alkoxides can facilitate the reaction by generating the active nucleophile, such as a thiolate from a thiol or an enolate from an active methylene compound. researchgate.netmdpi.com

Nucleophilic Catalysis (Phosphines): Tertiary phosphines are potent nucleophilic catalysts for Michael additions, particularly for thiol-acrylate reactions. rsc.org The mechanism involves the initial addition of the phosphine (B1218219) to the acrylate to form a zwitterionic intermediate. chemrxiv.org This intermediate then acts as a base to deprotonate the thiol, generating the more nucleophilic thiolate, which then enters the catalytic cycle. Electron-rich triarylphosphines have been shown to be superior catalysts compared to triphenylphosphine (B44618) for oxa-Michael additions. chemrxiv.org Catalysts like dimethylphenylphosphine (B1211355) (DMPP) can provide complete conversion in minutes under optimized conditions. rsc.org

Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids or thioureas, have been developed for asymmetric Michael additions. researchgate.net For example, a tertiary amine-thiourea catalyst was used to achieve the enantioselective addition of an α-cyano ketone to 4-bromophenyl acrylate in p-xylene (B151628) at room temperature. researchgate.net This demonstrates the potential for controlling the stereochemistry of the products derived from aryl acrylates.

| Michael Acceptor | Nucleophile | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromophenyl acrylate | α-Aryl α-cyano ketone | Tertiary amine-thiourea | p-Xylene | Room Temp. | Good to Excellent | researchgate.net |

| Methyl acrylate | (S)-α-Methylbenzylamine | None (Microwave) | Methanol (B129727) | 80 °C, 10 min | 95% | nih.gov |

| (Meth)acrylates | Thiols | Dimethylphenylphosphine (DMPP) | Not specified | Optimized | Complete Conversion | rsc.org |

Carbon-Hydrogen (C-H) Activation and Functionalization

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis. This compound contains several C-H bonds, including vinylic, aromatic, and methyl C-H bonds. The vinylic C-H bond at the β-position is of particular interest due to its proximity to the activating ester group.

Vinylic C-H Activation Processes

The activation of vinylic C-H bonds allows for the introduction of new functional groups directly onto the double bond. This transformation is challenging due to the high bond strength of sp² C-H bonds and potential side reactions like polymerization or π-coordination to the metal catalyst. nih.govnih.gov

Research on styrenes, which are structurally analogous to this compound, has shown that vinylic C-H activation can be achieved using various transition metal complexes. nih.govnih.govacs.orgchemrxiv.org A bimetallic Fe-Al complex has been reported to selectively activate the (E)-β-C–H bond of styrene derivatives. nih.govnih.govacs.org The reaction proceeds through the binding of the alkene across the Fe-Al bond, followed by an intramolecular C-H cleavage. acs.org Styrenes with electron-withdrawing substituents were found to react much faster, suggesting that the electron-deficient nature of this compound would make it a suitable candidate for such transformations. nih.gov In one instance, methyl acrylate itself was shown to undergo an (E)-C-H activation reaction with an Fe-Al complex. acs.org

Metal-Catalyzed C-H Functionalization

Transition metal catalysis is the predominant method for achieving C-H functionalization. acs.org Catalysts based on palladium, rhodium, ruthenium, and cobalt have been extensively studied for their ability to mediate the formation of new C-C or C-heteroatom bonds via C-H activation. nih.govrsc.org

For aryl acrylates, the ester group can act as a directing group to guide the catalyst to a specific C-H bond, typically at the ortho position of the aryl ring. However, functionalization of the vinylic C-H bond is also a prominent pathway. For example, a ruthenium-catalyzed reaction of 2-arylacrylic acids with aryl bromides resulted in a (Z)-selective vinylic C-H arylation. nih.gov Mechanistic studies indicated that this proceeds via a base-assisted cyclometalation pathway. nih.gov Similarly, Ru(II) has been shown to catalyze the C5-alkenylation of 2-aryl tetrahydroquinolines with acrylates, directed by a keto group. acs.org

Cobalt(III) catalysts have also been employed for the vinylic C-H activation of enamides, which then undergo annulation with alkynes to form pyrroles under mild conditions. rsc.org These examples from related systems strongly suggest that this compound would be a reactive substrate in metal-catalyzed C-H functionalization reactions, offering pathways to more complex molecular architectures.

| Substrate | Reagent | Catalyst System | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|

| 2-Arylacrylic acids | Aryl bromides | [Ru(p-cymene)Cl₂]₂/PEt₃/Li₂CO₃ | (Z)-Diarylacrylic acids | Vinylic C-H Arylation, (Z)-selective | nih.gov |

| Styrene | - | (PMe₃)₃Fe(μ-H)₃Al(Dipp)₂ | (E)-β-Aluminated styrene | Vinylic C-H Activation, (E)-selective | nih.gov |

| Methyl acrylate | - | (PMe₃)₃Fe(μ-H)₃Al(Dipp)₂ | (E)-C-H activation product | Vinylic C-H Activation, (E)-selective | acs.org |

| Enamides | Alkynes | Cp*Co(III) | N-Acetyl pyrroles | (3+2) Annulation | rsc.org |

Hydrofunctionalization Reactions

Hydrofunctionalization involves the addition of an H-X molecule across a C-C double or triple bond. For an activated alkene like this compound, this typically proceeds via a conjugate addition mechanism where the H-X bond is polarized, and the nucleophilic X atom attacks the β-carbon while the proton adds to the α-carbon (after tautomerization of the enolate intermediate).

The aza- and thia-Michael additions discussed in section 3.3 are prime examples of hydroamination and hydrothiolation, respectively.

Hydroamination: The formal addition of an N-H bond across the double bond is achieved through the conjugate addition of a primary or secondary amine. As noted, these reactions can be promoted thermally, under microwave irradiation, or with catalysis to yield β-amino ester derivatives. nih.gov

Hydrothiolation: The addition of an S-H bond from a thiol across the double bond is a highly efficient process, often referred to as a "click" reaction. nsf.gov It can be initiated by bases or nucleophilic catalysts like phosphines, leading to the corresponding β-thioether products. rsc.org

While these reactions are mechanistically classified as Michael additions, they represent important examples of the broader class of hydrofunctionalization reactions, providing direct and atom-economical routes to functionalized propanoate derivatives.

Hydroesterification and Hydrocarboxylation

The introduction of a carboxyl or ester functional group across the double bond of this compound represents a significant transformation, yielding valuable dicarboxylic acid or ester derivatives. These reactions, known as hydrocarboxylation and hydroesterification, typically proceed via transition-metal catalysis.

Hydroesterification

While specific studies on the hydroesterification of this compound are not extensively documented, the reactivity of structurally similar alkenes, such as styrene derivatives, provides a strong basis for predicting its behavior. Palladium-catalyzed hydroesterification has emerged as a powerful method for this transformation, utilizing carbon dioxide (CO₂) as a C1 building block in conjunction with a hydrosilane, such as polymethylhydrosiloxane (B1170920) (PMHS). nih.gov

In a typical reaction, a palladium precursor is combined with a suitable phosphine ligand to form the active catalyst. The reaction of an alkene with CO₂ and PMHS would be expected to yield a linear or branched ester product. For this compound, two regioisomeric products would be possible. The regioselectivity of the addition is often influenced by steric and electronic factors of the substrate and the catalyst system employed. nih.gov For instance, the electronic-withdrawing nature of the ester group and the steric bulk of the 4-chlorophenyl group in this compound would likely direct the regiochemical outcome.

A plausible catalytic cycle for the palladium-catalyzed hydroesterification would involve the formation of a palladium-hydride species, which then undergoes migratory insertion into the alkene double bond. Subsequent carbonylation with CO₂ (or a CO surrogate) and reaction with an alcohol (in this case, methanol could be formed in situ or added) would furnish the final ester product and regenerate the palladium catalyst.

Hydrocarboxylation

Hydrocarboxylation, the direct addition of H and COOH across a double bond, is a closely related and fundamental reaction. Traditionally, this transformation has been achieved using carbon monoxide (CO) gas in the presence of an acid catalyst and a transition metal complex. Given the challenges associated with handling toxic CO gas, alternative methods using CO surrogates like formic acid or CO₂ have been developed.

For this compound, hydrocarboxylation would lead to the formation of a substituted succinic acid derivative. The reaction would likely be catalyzed by transition metals such as palladium or rhodium. The mechanism is expected to be similar to hydroesterification, involving a metal-hydride intermediate, migratory insertion, and subsequent carboxylation. The regioselectivity would again be a key consideration, with electronic and steric factors playing a crucial role in determining the point of attachment of the carboxylic acid group.

| Reaction | Catalyst System (Postulated) | Reactants | Potential Products |

| Hydroesterification | Palladium precursor, Phosphine ligand | This compound, CO₂, PMHS, Methanol | Methyl 2-(4-chlorophenyl)-3-methoxycarbonylpropanoate or Methyl 2-(4-chlorophenyl)-2-methoxycarbonylpropanoate |

| Hydrocarboxylation | Palladium or Rhodium complex, Acid catalyst | This compound, CO or CO₂ | 2-(4-chlorophenyl)succinic acid monomethyl ester |

Hydromethylation and Hydroalkylation

The addition of a methyl or alkyl group across the carbon-carbon double bond of this compound exemplifies conjugate addition reactions, given the electron-deficient nature of the alkene.

Hydromethylation

The direct hydromethylation of alkenes is a challenging yet highly valuable transformation. Recent advancements have demonstrated the feasibility of this reaction using copper hydride (CuH) catalysis. chemistryviews.org While specific examples with this compound are not detailed, the methodology developed for other activated alkenes can be extrapolated.

A likely approach would involve a copper(I) catalyst in the presence of a chiral phosphine ligand for asymmetric variants, a silane (B1218182) as the hydride source, and a methylating agent. The proposed mechanism involves the formation of a CuH species that adds across the double bond of the acrylate. This hydrocupration step would likely place the copper at the carbon alpha to the ester group, influenced by the electronic effects of the ester and the 4-chlorophenyl group. The resulting copper enolate intermediate would then be methylated, furnishing the product. The enantioselectivity of the reaction, if a chiral catalyst is used, would be determined during the hydrocupration step. chemistryviews.org

Hydroalkylation

Hydroalkylation, the conjugate addition of a carbanion equivalent, is a more general transformation for Michael acceptors like this compound. A wide range of nucleophiles can be employed, including organocuprates (Gilman reagents), Grignard reagents (in the presence of a copper catalyst), and stabilized enolates.

The reaction of this compound with an organocuprate, such as lithium dimethylcuprate (LiCu(CH₃)₂), would be expected to proceed via a conjugate addition mechanism to yield the corresponding methylated product. The mechanism involves the attack of the nucleophilic methyl group on the β-carbon of the acrylate, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation during workup would yield the final product.

| Reaction | Reagents | Expected Product | Key Features |

| Hydromethylation | CuH catalyst, Silane, Methylating agent | Methyl 2-(4-chlorophenyl)propanoate | Potential for enantioselectivity with chiral ligands. |

| Hydroalkylation | Organocuprates (e.g., LiCu(CH₃)₂), Grignard reagents with Cu catalyst | Methyl 2-(4-chlorophenyl)-3-alkylpropanoate | General method for introducing various alkyl groups. |

Intramolecular Annulation and Cyclization Processes

The structure of this compound, containing both an activated double bond and an aromatic ring, makes it a suitable substrate for various intramolecular annulation and cyclization reactions to construct polycyclic frameworks.

One such potential transformation is an intramolecular Friedel-Crafts reaction. Under the influence of a strong Lewis acid or Brønsted acid, the double bond could be activated towards electrophilic attack by the appended chlorophenyl ring. This would lead to the formation of a six-membered ring, resulting in a dihydronaphthalene derivative. The regiochemistry of the cyclization would be directed by the substitution pattern on the aromatic ring.

Furthermore, radical-mediated cyclizations offer another avenue for intramolecular bond formation. The addition of a radical to the double bond of the acrylate can initiate a cascade of events. For instance, if a suitable radical precursor is tethered to the molecule, an intramolecular radical addition to the aromatic ring could occur, leading to spirocyclic or fused ring systems. The success of such reactions often depends on the appropriate choice of radical initiator and reaction conditions. acs.org

In the context of related N-aryl acrylamides, visible-light photoredox catalysis has been employed to initiate intramolecular cyclizations, leading to the formation of oxindole (B195798) derivatives. mdpi.com This suggests that photochemical methods could also be explored for the cyclization of this compound, potentially leading to novel heterocyclic structures.

| Cyclization Type | Promoter/Conditions | Potential Product Class | Mechanistic Pathway |

| Intramolecular Friedel-Crafts | Lewis acid or Brønsted acid | Dihydronaphthalenes | Electrophilic aromatic substitution |

| Radical Cyclization | Radical initiator (e.g., AIBN), heat or light | Spirocyclic or fused ring systems | Radical addition to the double bond followed by intramolecular cyclization |

| Photoredox Cyclization | Photocatalyst, visible light | Novel polycyclic frameworks | Single-electron transfer followed by radical cyclization |

Halogenation and Other Electrophilic Additions

The carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions.

Halogenation

The addition of halogens (e.g., Br₂, Cl₂) across the double bond would be expected to proceed readily. The reaction likely occurs via a cyclic halonium ion intermediate, which is then opened by the halide ion in an anti-addition fashion. This would result in the formation of a vicinal dihalide.

In addition to direct halogenation of the double bond, α-halogenation of the ester is also a possibility under certain conditions. While α-halogenation of esters is generally less facile than that of ketones, it can be achieved. libretexts.orgwikipedia.org For instance, the use of N-halosuccinimides (NCS, NBS) in the presence of an acid catalyst could potentially lead to the substitution of the α-hydrogen. rsc.orgjove.com

Addition of Hydrogen Halides

The addition of hydrogen halides (e.g., HBr, HCl) to this compound is expected to follow Markovnikov's rule, as modified for α,β-unsaturated esters. libretexts.orgyoutube.com The proton would add to the α-carbon, and the halide would add to the β-carbon. This regioselectivity is dictated by the formation of the more stable carbocation intermediate, which is resonance-stabilized by the adjacent ester group. The mechanism involves the protonation of the double bond to form a carbocation, followed by nucleophilic attack of the halide ion. youtube.comyoutube.com

| Reaction | Reagents | Expected Product | Regio/Stereochemistry |

| Bromination (Addition) | Br₂ | Methyl 2,3-dibromo-2-(4-chlorophenyl)propanoate | Anti-addition |

| α-Bromination (Substitution) | NBS, Acid catalyst | Methyl 2-bromo-2-(4-chlorophenyl)acrylate | Substitution at the α-position |

| Hydrobromination (Addition) | HBr | Methyl 3-bromo-2-(4-chlorophenyl)propanoate | Markovnikov addition |

Despite extensive searches for scholarly articles and spectroscopic data, a complete set of experimental ¹H NMR, ¹³C NMR, IR, Raman, Mass Spectrometry, and X-ray crystallography data for the specific chemical compound this compound is not available in the public domain.

While spectral information for isomeric and structurally related compounds, such as (E)-Methyl 3-(4-chlorophenyl)acrylate, has been located, this information is not directly applicable to the target molecule and would not meet the stringent requirements of the requested article. The user's instructions necessitate a focus solely on this compound and adherence to a detailed structural and spectroscopic outline.

Without access to the specific experimental data for this compound, it is not possible to generate the thorough, informative, and scientifically accurate content required for each specified section and subsection of the article. The creation of the requested data tables is also unachievable.

Therefore, this article cannot be generated at this time.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Diffraction Crystallography

Single Crystal X-ray Structure Determination

As of the latest literature surveys, a single-crystal X-ray structure for "Methyl 2-(4-chlorophenyl)acrylate" has not been reported. However, to illustrate the type of data that would be obtained from such an analysis, we can consider the crystallographic data for analogous, albeit more complex, acrylate (B77674) derivatives. For instance, the crystal structures of compounds like (E)-methyl 2-[(4-bromo-2-formylphenoxy)methyl]-3-phenylacrylate have been determined, revealing key structural parameters. nih.gov In a hypothetical analysis of this compound, a data table would be generated summarizing its crystallographic information.

Illustrative Crystal Data Table for a Phenylacrylate Analogue

| Parameter | Value |

| Empirical Formula | C₁₈H₁₅BrO₄ |

| Formula Weight | 375.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.2798 (2) |

| b (Å) | 22.1975 (5) |

| c (Å) | 9.2537 (2) |

| β (°) | 99.857 (2) |

| Volume (ų) | 1675.64 (7) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.487 |

Note: This data is for (E)-Methyl 2-[(4-bromo-2-formylphenoxy)methyl]-3-phenylacrylate and is presented for illustrative purposes only. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, single-crystal X-ray diffraction allows for a detailed examination of how molecules are arranged in the crystal lattice, a study of its crystal packing. This arrangement is governed by various intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. researchgate.netresearchgate.net These interactions are crucial in determining the physical properties of the material, including its melting point and solubility.

In the absence of a crystal structure for "this compound," a definitive analysis of its intermolecular interactions is not possible. However, for related chlorophenyl-containing compounds, weak intermolecular C-H···O and C-H···π interactions, as well as π-π stacking, have been observed to play significant roles in stabilizing the crystal structure. regulations.gov For example, in the crystal structure of (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol, weak intermolecular C—H⋯O hydrogen bonds link the molecules into chains, and there are also C—H⋯π and π–π contacts that further stabilize the packing. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of a molecule's chromophores—the parts of the molecule that absorb light.

For "this compound," the expected chromophores would be the phenyl ring, the acrylate C=C double bond, and the carbonyl group (C=O). The conjugation between the phenyl ring and the acrylate system is expected to result in absorption bands in the UV region. While a specific spectrum for this compound is not available, the UV absorption spectrum of the basic acrylate chromophore in an aqueous solution shows a rapid decrease in molar absorptivity from 207 nm to non-detectable values above 330 nm. nsf.gov The presence of the chlorophenyl group would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted acrylates.

Illustrative UV-Vis Absorption Data for a Related Chromophore

| Chromophore System | λ_max (nm) | Solvent |

| Acrylate | ~210 | Water |

| Phenyl | ~255 | Hexane |

| Styrene (B11656) (conjugated system) | ~245 | Hexane |

Note: This table provides general absorption maxima for related chromophoric systems and is for illustrative purposes.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique for determining the molecular weight distribution of a polymer. lcms.czpolyanalytik.comlcms.cz This information is critical as the molecular weight and its distribution (polydispersity) significantly influence the mechanical and physical properties of the polymer. GPC separates polymer chains based on their hydrodynamic volume in solution. The results provide several key parameters, including the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n). regulations.gov

While there is no specific GPC data reported for the homopolymer of "this compound," a study on the closely related isomer, 4-chlorophenyl acrylate (CPA), provides insight into the typical molecular weight characteristics of such polymers. The homopolymer of CPA, poly(CPA), was synthesized and characterized, and its molecular weight was determined by GPC.

GPC Data for a Structurally Related Polymer

| Polymer | M_n ( g/mol ) | M_w ( g/mol ) | PDI (M_w/M_n) |

| Poly(4-chlorophenyl acrylate) | 1.55 x 10³ | 8.39 x 10³ | 5.42 |

Note: This data is for poly(4-chlorophenyl acrylate) and serves as an illustrative example. This data is derived from a study on the copolymerization of 4-chlorophenyl acrylate with methyl acrylate, where the homopolymer was also characterized. The relatively high PDI suggests that the polymerization process used likely resulted in a broad distribution of polymer chain lengths.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied due to its favorable balance between accuracy and computational cost. DFT calculations can predict a variety of molecular properties, offering deep insights into the molecule's intrinsic characteristics. For instance, DFT has been effectively used to study related acrylate (B77674) derivatives and chlorophenyl-containing compounds, demonstrating its utility in elucidating geometric, electronic, and spectroscopic properties. researchgate.netmdpi.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Methyl 2-(4-chlorophenyl)acrylate, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=C (acrylate) | ~1.34 Å |

| C-C (phenyl-acrylate) | ~1.49 Å | |

| C-Cl | ~1.74 Å | |

| C=O | ~1.21 Å | |

| C-O (ester) | ~1.36 Å | |

| Bond Angle | C=C-C (phenyl) | ~122° |

| C-C=O | ~125° | |

| C-O-C (ester) | ~116° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most capable of accepting electrons. researchgate.net

The energy of the HOMO is related to the ionization potential and represents the electron-donating ability of a molecule. The energy of the LUMO is related to the electron affinity and indicates the electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. A large gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity and easier electronic excitation. scienceopen.com For related chlorophenyl derivatives, DFT calculations have been used to determine these energy values and map the electron density distribution of the frontier orbitals. scienceopen.commdpi.com

| Parameter | Energy (eV) |

|---|---|

| E (HOMO) | - |

| E (LUMO) | - |

Vibrational frequency analysis, performed computationally, can predict the infrared (IR) and Raman spectra of a molecule. This analysis is conducted on the optimized geometry. The calculation not only provides the frequencies of the vibrational modes but also their corresponding intensities and atomic motions. Comparing the predicted spectrum with an experimental one is a standard method for validating the accuracy of the computational model and aiding in the assignment of spectral bands to specific molecular vibrations. mdpi.com

For this compound, characteristic vibrational modes would include the C=O stretching of the ester group, C=C stretching of the acrylate, C-Cl stretching, and various bending and stretching modes of the phenyl ring and methyl group. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), have proven reliable in predicting the vibrational spectra of similar organic molecules. mdpi.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas of intermediate potential.

For this compound, the MEP surface would likely show negative potential (red) around the carbonyl oxygen atom of the ester group due to the presence of lone pairs, making it a site for electrophilic interaction. The chlorine atom would also exhibit negative potential. Positive potential (blue) would be expected around the hydrogen atoms. Such maps provide a clear, visual guide to the reactive sites of the molecule. scienceopen.comresearchgate.net

Potential Energy Surface (PES) scans are computational procedures used to explore the energy of a molecule as a function of specific geometric parameters, such as bond lengths, bond angles, or dihedral angles. By systematically changing these coordinates and optimizing the remaining geometry at each step, a PES scan can map out reaction pathways, identify transition states, and determine activation barriers.

For this compound, a PES scan could be used to study the rotational barrier around the bond connecting the phenyl ring and the acrylate moiety to understand its conformational flexibility. It could also be applied to model the initial steps of a reaction, for example, the approach of a nucleophile to the electrophilic carbon of the acrylate double bond, providing a rough estimate of the reaction pathway.

Hartree-Fock (HF) Theory Applications

Hartree-Fock (HF) theory is another fundamental ab initio method in computational chemistry. Unlike DFT, which includes electron correlation through an approximate functional, the HF method approximates the many-electron wavefunction as a single Slater determinant and treats electron-electron repulsion in an average way. While generally less accurate than DFT methods that properly account for electron correlation, HF calculations are computationally less expensive and can serve as a starting point for more advanced, correlation-corrected methods. Comparative studies on other molecules have shown that HF and DFT methods can provide different quantitative results for properties like vibrational frequencies and electronic energies, highlighting the importance of choosing an appropriate level of theory for the problem at hand.

Quantum Chemical Prediction of Reactivity and Selectivity

Theoretical investigations on similar molecules, such as other substituted phenylacrylates, often involve the calculation of various molecular descriptors to understand their reactivity. These can include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of chemical reactivity.

Local Reactivity Descriptors: Fukui functions and dual descriptors can be used to predict the most probable sites for nucleophilic, electrophilic, and radical attacks on the molecule, thus explaining its selectivity in chemical reactions.

Without specific studies on this compound, it is not possible to provide a data table with these values.

Investigations into Non-Linear Optical (NLO) Properties

Similarly, a comprehensive review of published research revealed no specific investigations into the non-linear optical (NLO) properties of this compound. The study of NLO properties involves computational methods to predict the response of a molecule to a strong electromagnetic field, which is essential for the development of new materials for optoelectronic applications.

The computational assessment of NLO properties typically involves the calculation of:

Dipole Moment (μ): A measure of the asymmetry of the charge distribution in the molecule.

Polarizability (α): The measure of the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): A measure of the second-order NLO response of the molecule.

Second-Order Hyperpolarizability (γ): A measure of the third-order NLO response.

These parameters are often calculated using quantum chemical methods such as Density Functional Theory (DFT) with appropriate basis sets. However, no such data has been published for this compound. Therefore, a data table for its NLO properties cannot be generated.

Synthesis and Characterization of Derivatives and Analogues of Methyl 2 4 Chlorophenyl Acrylate

Methyl 2-(4-chlorophenyl)acrylate-Based Polymers and Copolymers

The presence of the acrylate (B77674) functionality allows this compound to undergo polymerization, leading to the formation of high molecular weight polymers with potential applications in various fields.

Homopolymers and their Microstructure

The homopolymer of this compound, poly(this compound), can be synthesized through free-radical polymerization. In a typical process, the monomer is dissolved in a suitable solvent along with a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and the mixture is heated to induce polymerization.

The microstructure of the resulting polymer, particularly its tacticity (the stereochemical arrangement of the phenyl groups along the polymer chain), is influenced by the polymerization conditions. By analogy with the polymerization of structurally similar monomers like phenyl methacrylate (B99206), free-radical polymerization is expected to produce a predominantly syndiotactic polymer. researchgate.net Anionic polymerization methods, depending on the solvent, could potentially yield polymers with higher isotacticity. researchgate.net The bulky and polar 4-chlorophenyl group is expected to influence the polymer's properties, such as its glass transition temperature (Tg), likely imparting a higher Tg compared to simpler polyacrylates like poly(methyl acrylate) due to restricted chain mobility.

Copolymerization with Diverse Vinyl Monomers

This compound can be copolymerized with a variety of other vinyl monomers to tailor the properties of the resulting material. The composition and structure of the copolymer are governed by the reactivity ratios of the comonomers. The reactivity ratios, r1 and r2, describe the preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer (r > 1) or the other monomer (r < 1). open.edutulane.edu

Studies on the copolymerization of 4-chlorophenyl acrylate (CPA) with monomers like methyl acrylate (MA) and glycidyl (B131873) methacrylate (GMA) provide insight into its copolymerization behavior. scilit.comtandfonline.com The reactivity ratios for these systems, determined using methods such as Fineman-Ross (F-R) and Kelen-Tudos (K-T), indicate the type of copolymer formed. tandfonline.com

For the CPA and GMA system, the reactivity ratios were found to be r1(CPA) = 0.03 ± 0.05 and r2(GMA) = 2.187 ± 0.5 (K-T method). tandfonline.com Since r1 is close to zero and r2 is significantly greater than 1, it indicates that the GMA radical prefers to add another GMA monomer, while the CPA radical readily adds a GMA monomer. This suggests a tendency towards the formation of a random copolymer with GMA units being more readily incorporated.

| Comonomer 1 (M1) | Comonomer 2 (M2) | r1 | r2 | Method |

| 4-Chlorophenyl acrylate (CPA) | Glycidyl methacrylate (GMA) | 0.04 ± 0.04 | 2.35 ± 0.74 | Fineman-Ross |

| 4-Chlorophenyl acrylate (CPA) | Glycidyl methacrylate (GMA) | 0.03 ± 0.05 | 2.187 ± 0.5 | Kelen-Tudos |

This table presents reactivity ratios for the copolymerization of 4-chlorophenyl acrylate (CPA) with glycidyl methacrylate (GMA), providing insight into the copolymer structure. tandfonline.com

Functionalized Polysulfone Macromonomers

Graft copolymers, which consist of a main polymer backbone with polymeric side chains, can be synthesized using this compound. A notable example is the grafting of poly(this compound) chains from a polysulfone (PSU) backbone. Polysulfones are high-performance thermoplastics known for their thermal and chemical stability. nih.gov

The synthesis can be achieved by first modifying the polysulfone to introduce initiation sites for polymerization. For instance, chloromethylated polysulfone can be used to initiate atom transfer radical polymerization (ATRP) of this compound. researchgate.net This "grafting from" approach allows for the growth of well-defined acrylate polymer chains from the PSU backbone. The resulting graft copolymer combines the desirable properties of both the rigid polysulfone and the functional acrylate polymer. Such materials are of interest for applications like advanced membranes, where the grafted chains can modify surface properties such as hydrophilicity and fouling resistance. researchgate.net

Substituted Phenylacrylate Derivatives

The chemical structure of this compound allows for further modification to create novel acrylate derivatives with potentially interesting properties.

Cyano-substituted Phenylacrylates

The introduction of a cyano group can significantly alter the electronic properties and reactivity of the acrylate molecule. A potential route for the synthesis of a cyano-substituted derivative of this compound is through a Knoevenagel condensation reaction. This would involve the reaction of a carbonyl compound, such as a 4-chlorobenzoyl derivative, with a cyanoacetate, like methyl cyanoacetate, in the presence of a basic catalyst.

While direct synthesis from this compound is not straightforward, a related approach could involve the synthesis of methyl 2-cyano-3-(4-chlorophenyl)acrylate. This compound can be prepared via the condensation of 4-chlorobenzaldehyde (B46862) with methyl cyanoacetate. This method is a common strategy for the preparation of ethyl 2-cyano-3-(aryl)acrylates. copoldb.jp

α-Substituted Acrylates with Aromatic Rings

The α-position of the acrylate can be functionalized with an additional aromatic ring through modern cross-coupling reactions. Palladium-catalyzed α-arylation is a powerful tool for this transformation. nih.govorganic-chemistry.orgresearchgate.net This reaction typically involves the coupling of an enolate or a related nucleophile with an aryl halide.

For this compound, a plausible synthetic route to an α-aryl derivative would involve a palladium-catalyzed cross-coupling reaction. One approach could be the reaction of an α-halo-2-(4-chlorophenyl)acrylate with an arylboronic acid (a Suzuki-Miyaura coupling). Alternatively, direct C-H activation at the α-position, while more challenging, represents a more atom-economical approach. The choice of palladium catalyst and ligand is crucial for achieving high yield and selectivity in these transformations.

| Catalyst/Ligand System | Aryl Halide | Base | Solvent | Temperature (°C) |

| Pd(OAc)2 / Mor-DalPhos | Aryl Chlorides/Bromides | Cs2CO3 | Acetone | 60-100 |

| Pd2(dba)3 / Kwong's indole-based phosphine (B1218219) | Aryl Chlorides | LiOtBu | Toluene (B28343) | 110 |

This table summarizes typical conditions for palladium-catalyzed α-arylation of carbonyl compounds, which could be adapted for the synthesis of α-aryl derivatives of this compound. organic-chemistry.orgnih.gov

Halogenated α- and β-Positions on the Acrylate Moiety

The introduction of halogen atoms at the α- and β-positions of the acrylate moiety of this compound can significantly influence the electronic properties and reactivity of the double bond. While specific literature detailing the direct halogenation of this compound is not abundant, established methodologies for the halogenation of α,β-unsaturated esters provide viable synthetic routes.

One potential strategy for the synthesis of α-halo acrylates involves a mechanochemical approach. For instance, a catalyst-free and solvent-less protocol has been developed for the synthesis of α-halo alkylboronic esters from aryl diazonium salts and vinyl-boronic esters. nih.gov This method, which relies on the mechanical breaking of the C-N bond in the aryldiazonium salt to generate an aryl radical, could potentially be adapted for the α-halogenation of a boronic ester derivative of this compound. nih.gov

The addition of halogens across the double bond of α,β-unsaturated esters is a more conventional approach. This typically proceeds via an electrophilic addition mechanism. For example, the reaction of bromine (Br₂) with an acrylate would be expected to yield a dibromo derivative at the α- and β-positions. Subsequent dehydrohalogenation could then selectively afford either the α-bromo or β-bromo substituted acrylate, depending on the reaction conditions and the base employed.

The characterization of these halogenated derivatives would rely on standard spectroscopic techniques. In ¹H NMR spectroscopy, the introduction of a halogen at the α-position would lead to a downfield shift of the remaining α-proton (if any) and the β-protons. Similarly, a halogen at the β-position would significantly impact the chemical shift of the β-proton and the adjacent α-proton. ¹³C NMR would show a downfield shift for the carbon atom bonded to the halogen. Mass spectrometry would be crucial for confirming the molecular weight and the presence of the halogen atom through its characteristic isotopic pattern.

Table 1: Potential Halogenated Derivatives of this compound and Expected Spectroscopic Features

| Compound Name | Structure | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Methyl 2-bromo-2-(4-chlorophenyl)acrylate | β-protons shifted downfield | α-carbon significantly downfield | |

| Methyl 3-bromo-2-(4-chlorophenyl)acrylate | β-proton significantly downfield | β-carbon significantly downfield |

Cyclized Systems Incorporating the 4-chlorophenylacrylate Scaffold (e.g., Thiohydantoin-fused compounds, Pyrrolones)

The 4-chlorophenylacrylate scaffold can be incorporated into various heterocyclic systems, leading to compounds with potentially interesting biological and chemical properties. The synthesis of thiohydantoin-fused compounds and pyrrolones represents two such avenues.

Thiohydantoin-fused compounds: Thiohydantoins are a class of heterocyclic compounds that can be synthesized through various routes, often involving the reaction of α-amino acids with isothiocyanates. jchemrev.com A plausible approach to fuse a thiohydantoin ring onto the 4-chlorophenylacrylate scaffold would involve the modification of the acrylate to introduce the necessary functional groups for cyclization. For example, the synthesis of a methacrylate monomer with a thiohydantoin structure has been reported, demonstrating the feasibility of combining these two moieties. researchgate.net One could envision a multi-step synthesis starting with the Michael addition of a protected aminothiourea to this compound, followed by deprotection and cyclization to form the thiohydantoin ring. The synthesis of 3,5-disubstituted thiohydantoins has been achieved via a microwave-assisted liquid-phase combinatorial approach, which could be adapted for this purpose. youngin.com

Pyrrolones: Pyrrolones, or dihydropyrrol-2-ones, are another class of heterocycles that can be synthesized from α,β-unsaturated precursors. orientjchem.org A key biosynthetic step for some natural products involves a Knoevenagel condensation to form a pyrrolone core. nih.gov A chemical synthesis could involve the reaction of this compound with a suitable nitrogen-containing nucleophile that can subsequently undergo cyclization. For example, the reaction of α,β-unsaturated aldehydes with phenacyl azides has been used to synthesize pyrroles. researchgate.net A similar strategy could potentially be employed with the 4-chlorophenylacrylate ester.

The characterization of these cyclized systems would involve a combination of spectroscopic methods. The formation of the heterocyclic ring would be evident in the ¹H and ¹³C NMR spectra through the appearance of new signals corresponding to the ring protons and carbons, and the disappearance of signals from the precursor functional groups. Infrared spectroscopy would show characteristic peaks for the amide and thioamide functionalities in the thiohydantoin and pyrrolone rings, respectively.

Table 2: Representative Cyclized Systems and Key Spectroscopic Data

| Compound Class | General Structure | Key IR Bands (cm⁻¹) | Key ¹H NMR Signals (ppm) |

|---|---|---|---|

| Thiohydantoin-fused | ~3200 (N-H), ~1700 (C=O), ~1200 (C=S) | Signals for the thiohydantoin ring protons | |

| Pyrrolone | ~3200 (N-H), ~1680 (C=O) | Signals for the pyrrolone ring protons |

Coordination Chemistry: Transition Metal Complexes of Functionalized Acrylates

The functional groups present in derivatives of this compound, particularly the closely related Morita-Baylis-Hillman (MBH) adduct, methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylate, make them excellent ligands for the formation of transition metal complexes. nih.govresearchgate.net The synthesis and characterization of complexes with various transition metals, including Cr(III), Mn(II), Co(III), Ni(II), and Cu(II), have been reported. nih.govmdpi.com

These complexes are typically synthesized by reacting the ligand with a corresponding metal salt under basic conditions. nih.gov The coordination can occur through the hydroxyl group and the carbonyl oxygen of the acrylate moiety, forming a chelate ring with the metal center. researchgate.net

The characterization of these metal complexes involves a range of analytical techniques. Elemental analysis helps in determining the stoichiometry of the metal-ligand complex. researchgate.netacademicjournals.org Infrared spectroscopy is used to identify the coordination sites by observing shifts in the vibrational frequencies of the C=O and O-H groups upon complexation. nih.gov UV-Visible spectroscopy provides information about the electronic transitions within the complex and the geometry around the metal ion. ikprress.org Magnetic susceptibility measurements can determine the magnetic properties of the complexes, indicating whether they are paramagnetic or diamagnetic. researchgate.net Powder X-ray diffraction (XRD) studies can provide insights into the crystal structure of the complexes. nih.gov

For instance, studies on the complexes of methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylate have shown that the ligand can coordinate to metal ions to form stable complexes with defined geometries. nih.govresearchgate.net The proposed geometries for these complexes vary depending on the metal ion, with octahedral, tetrahedral, and square planar arrangements being common. mdpi.com

Table 3: Transition Metal Complexes of Methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylate and Their Properties

| Metal Ion | Proposed Geometry | Key IR Shift (C=O) (cm⁻¹) | Magnetic Property |

|---|---|---|---|

| Cr(III) | Octahedral nih.govmdpi.com | Shift to lower frequency | Paramagnetic researchgate.net |

| Mn(II) | Tetrahedral mdpi.com | Shift to lower frequency | Paramagnetic researchgate.net |

| Co(III) | Octahedral nih.govmdpi.com | Shift to lower frequency | Diamagnetic (low spin) |

| Ni(II) | Square Planar mdpi.com | Shift to lower frequency | Paramagnetic researchgate.net |

| Cu(II) | Tetrahedral mdpi.com | Shift to lower frequency | Paramagnetic researchgate.net |

Advanced Applications in Materials Science and Industrial Chemistry

Utilization as Monomers in Polymer Synthesis for Advanced Materials

Methyl 2-(4-chlorophenyl)acrylate serves as a monomer that can be polymerized or copolymerized to create materials with tailored properties. The presence of the 4-chlorophenyl group is significant, as it imparts distinct characteristics to the resulting polymer that are not found in common polyacrylates like poly(methyl acrylate) (PMA) or poly(methyl methacrylate) (PMMA). wikipedia.orgwikipedia.org

Polymers derived from chlorinated or phenylated acrylates often exhibit modified physical and chemical properties. For instance, the incorporation of a phenyl ring can increase the polymer's glass transition temperature (Tg), enhancing its heat resistance compared to simpler alkyl acrylates. researchgate.net The chlorine atom and the phenyl ring also increase the molecular weight and polarity of the monomer unit, which can influence the polymer's solubility, chemical resistance, and mechanical strength.

A key property derived from the chlorophenyl group is an increased refractive index. The related monomer, 4-chlorophenyl acrylate (B77674), is noted for having a higher refractive index (n ≈ 1.55) than most standard acrylate esters. specialchem.comspecialchem.com This suggests that homopolymers or copolymers of this compound could be valuable in optical applications where high refractive index materials are required, such as in advanced lenses, optical films, or coatings.

Furthermore, this monomer can be copolymerized with other standard monomers like methyl methacrylate (B99206), styrene (B11656), or glycidyl (B131873) methacrylate to fine-tune the properties of the final material. researchgate.netwikipedia.org For example, copolymerization of 4-chlorophenyl acrylate with methyl acrylate has been explored for applications in the leather industry, indicating its utility in creating specialized coatings and adhesives. scilit.com Similarly, copolymerizing this compound could yield materials with a desirable balance of hardness, adhesion, and optical properties for various niche applications.